Grandisine A
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Overview
Description
Grandisine A is a natural product found in Elaeocarpus grandis and Elaeocarpus angustifolius with data available.
Scientific Research Applications
Novel Alkaloids with Binding Affinity to Receptors
Grandisine A, identified from Elaeocarpus grandis, is a novel indolizidine alkaloid with a unique tetracyclic skeleton. It has been shown to have an affinity for the human delta-opioid receptor, suggesting potential for receptor-related research and therapeutic applications (Carroll et al., 2005).
Total Synthesis and Structural Insights
The total synthesis of this compound and related alkaloids like grandisine D has been achieved, providing insights into their chemical structures and potential for synthetic modification. This synthesis involves key steps like the Brønsted acid mediated Morita-Baylis-Hillman reaction, highlighting the compound's complex and unique chemical nature (Kurasaki et al., 2009).
Metabolism and Drug Development Potential
A study on the metabolism of (-)-grandisin, a related compound, by human liver microsomes, provides valuable insights for drug development. Understanding the metabolic pathways and kinetics of such compounds is crucial for assessing their potential as therapeutic agents (Barth et al., 2015).
In Vitro Studies and Biological Activities
Research involving grandisin, a lignan closely related to this compound, has demonstrated various biological activities, including antitumor, anti-inflammatory, and antiparasitic effects. These studies provide a basis for understanding the potential therapeutic applications of this compound and its analogs (Valadares et al., 2009; Carvalho et al., 2010).
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1R,4R,8R,10S,17S)-4,8-dimethyl-3,9-dioxa-13-azatetracyclo[8.7.0.02,7.013,17]heptadec-2(7)-en-6-one |
InChI |
InChI=1S/C16H23NO3/c1-9-8-12(18)14-10(2)20-13-5-7-17-6-3-4-11(17)15(13)16(14)19-9/h9-11,13,15H,3-8H2,1-2H3/t9-,10-,11+,13+,15-/m1/s1 |
InChI Key |
WTEJUVPHIIJNDX-RXHHHXIQSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(O1)[C@@H]3[C@@H]4CCCN4CC[C@@H]3O[C@@H]2C |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C3C4CCCN4CCC3OC2C |
Synonyms |
grandisine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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